1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine
Description
1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine is a piperazine derivative featuring a propylsulfonyl group at the 1-position and a 3-pyridylmethyl substituent at the 4-position. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, is widely utilized in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility, pKa, and lipophilicity . The propylsulfonyl group introduces a polar, electron-withdrawing moiety, while the 3-pyridylmethyl substituent adds a heteroaromatic system capable of hydrogen bonding and π-π interactions. Such structural features are critical in drug design, particularly for targeting receptors or enzymes in the central nervous system (CNS) or antimicrobial applications .
Properties
Molecular Formula |
C13H21N3O2S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-propylsulfonyl-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C13H21N3O2S/c1-2-10-19(17,18)16-8-6-15(7-9-16)12-13-4-3-5-14-11-13/h3-5,11H,2,6-10,12H2,1H3 |
InChI Key |
IEQBCNROVXZFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with propylsulfonyl chloride and 3-pyridylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridyl ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Aliphatic vs. Aromatic Sulfonyl Groups
- 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine : The propylsulfonyl group is an aliphatic sulfone, providing moderate polarity and conformational flexibility. This may enhance solubility in aqueous environments compared to bulkier aromatic sulfonyl groups .
- However, it may reduce solubility and introduce steric hindrance in target binding .
- 1-[(3-Chlorophenyl)methyl]-4-(4-methylbenzenesulfonyl)piperazine (): The toluenesulfonyl group (aromatic sulfone) offers strong electron-withdrawing effects and rigidity, which could stabilize interactions with hydrophobic binding pockets .
Heterocyclic vs. Non-Heterocyclic Substituents
- The 3-pyridylmethyl group in the target compound introduces a nitrogen atom capable of hydrogen bonding, distinguishing it from analogs like 1-(3-methylcyclohexyl)-4-(propylsulfonyl)piperazine ethanedioate (), which has a non-aromatic cyclohexyl group. The cyclohexyl substituent increases molecular weight (378.48 g/mol vs. 277.36 g/mol for the target compound) and may reduce solubility due to its hydrophobicity .
- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (): The methoxyphenyl substituent enhances 5-HT1A receptor affinity (Ki = 0.6 nM), demonstrating how heteroaromatic systems can optimize receptor binding. The target compound’s pyridyl group may similarly target CNS receptors but with distinct electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
